molecular formula C15H14O4 B1446241 (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol CAS No. 221177-67-9

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol

Cat. No.: B1446241
CAS No.: 221177-67-9
M. Wt: 258.27 g/mol
InChI Key: DGYYHOOABDEJRD-UHFFFAOYSA-N
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Description

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a benzyloxy group attached to a benzo[1,3]dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[1,3]dioxole and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: Benzo[1,3]dioxole is reacted with benzyl alcohol in the presence of a base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors to accommodate higher volumes of starting materials.

    Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.

    Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, particularly in cancer treatment and drug resistance.

Case Study: Anticancer Activity
A study evaluated the compound's effects on multidrug-resistant cancer cells. The results indicated that (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol exhibited significant cytotoxicity against MCF-7/ADR cells, with an IC50 value in the range of 5.0–10.7 μM. This suggests its potential as a lead compound for developing new anticancer therapies targeting drug-resistant tumors .

Pharmacology

The compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug efflux mechanisms, was also assessed. Inhibition of P-gp can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cells.

Data Table: P-glycoprotein Inhibition

CompoundIC50 Value (μM)Effect on Cell Cycle
This compound5.0–10.7Induces apoptosis and cell cycle arrest at G2/M phase

Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties that may contribute to the development of novel materials.

Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The addition of this compound to polyvinyl chloride (PVC) demonstrated improved tensile strength and flexibility compared to pure PVC .

Mechanism of Action

The mechanism of action of (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol involves its interaction with specific molecular targets. The benzyloxy group and the benzo[1,3]dioxole ring system can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole: The parent compound without the benzyloxy group.

    Benzyl Alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.

    Methoxybenzo[1,3]dioxole: A similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness

    Structural Features: The presence of both the benzyloxy group and the benzo[1,3]dioxole ring system makes (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol unique.

    Reactivity: The combination of functional groups allows for a wide range of chemical reactions and applications.

Biological Activity

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol is an organic compound notable for its potential biological activities, particularly in cancer treatment. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a benzo[1,3]dioxole ring system. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily associated with its ability to affect cellular processes:

  • Microtubule Dynamics : Similar compounds have been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This action can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that related compounds can induce cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells .
  • Apoptosis Induction : The compound has been linked to increased apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and similar compounds:

Table 1: Summary of Biological Activity Findings

Study ReferenceCell Line TestedConcentration (μM)Effect Observed
MDA-MB-231 (breast)10Induction of apoptosis
Various cancer lines20Inhibition of microtubule assembly
MCF-7/ADR (breast)5Cell cycle arrest at G2/M phase
Colon cancer cells10Activation of autophagic flux

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-231 breast cancer cells, this compound was shown to enhance caspase-3 activity significantly, indicating its role in promoting apoptosis at concentrations as low as 10 μM .
  • Microtubule Targeting Agents : Compounds structurally similar to this compound have been identified as effective microtubule-destabilizing agents. They demonstrated significant inhibition of microtubule assembly and induced morphological changes in treated cancer cells .
  • P-glycoprotein Inhibition : In studies focusing on multidrug-resistant cancer cells (MCF-7/ADR), compounds with similar structures were found to inhibit P-glycoprotein function, enhancing drug accumulation in resistant cell lines and improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol with high purity?

  • Methodological Answer : A common approach involves coupling reactions using acid chlorides. For example, reacting the precursor with an appropriate acid chloride in chloroform and triethylamine under ambient conditions for 18 hours, followed by purification via NaHCO₃ washes and vacuum evaporation. This method ensures minimal byproducts and high yield . For intermediates, NaH-mediated reactions in THF can be employed to stabilize reactive species and improve regioselectivity . Post-synthesis purification steps, such as column chromatography or recrystallization, are critical for achieving >95% purity .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks to confirm the benzyloxy, dioxolane, and methanol moieties. For example, δ ~4.6 ppm (CH₂OH) and δ ~5.1 ppm (benzyloxy CH₂) in 1H-NMR .
  • IR Spectroscopy : Key stretches include O-H (~3400 cm⁻¹), C-O (dioxolane ring, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • GCMS/HRMS : Validate molecular ion peaks (e.g., [M+H]+) and compare with theoretical masses. Discrepancies may indicate impurities or isomerization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed HRMS data for this compound?

  • Methodological Answer :

  • Replicate Analyses : Repeat HRMS under standardized conditions to rule out instrumentation errors.
  • Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., Br/Cl presence) with simulations .
  • Orthogonal Techniques : Use NMR or X-ray crystallography to confirm structural assignments if mass discrepancies persist .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates .
  • Stoichiometric Control : Optimize molar ratios of acid chloride to precursor (e.g., 1:1.05) to minimize unreacted starting material .
  • Temperature Gradients : Use microwave-assisted synthesis for faster reaction times and higher yields in coupling steps .

Q. How do structural modifications to the benzodioxole ring affect the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) at C-5 or C-7 positions to assess changes in bioactivity. For example, chloro-substituted analogs show enhanced binding to GABA receptors .
  • In Vitro Assays : Test modified derivatives against cancer cell lines (e.g., HepG2) to evaluate cytotoxicity and IC₅₀ values .
  • Computational Modeling : Perform molecular docking to predict interactions with target proteins (e.g., COX-2 or cytochrome P450 enzymes) .

Q. How can researchers address contradictions in reported biological activities of benzodioxole derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to reduce variability .
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to identify if rapid metabolism explains inconsistent in vivo/in vitro results .
  • Epigenetic Profiling : Assess histone deacetylase (HDAC) inhibition to differentiate mechanisms from structurally similar compounds .

Properties

IUPAC Name

(7-phenylmethoxy-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-8-12-6-13(15-14(7-12)18-10-19-15)17-9-11-4-2-1-3-5-11/h1-7,16H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYYHOOABDEJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol
(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.